[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride
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Overview
Description
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound that features a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further linked to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and propylamine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with propylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound with similar structural features.
Phenethylamine: A simpler analog without the methoxy group.
Amphetamine: A well-known stimulant with a similar amine structure.
Uniqueness
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and prop-2-en-1-yl chain differentiate it from simpler analogs, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h4-9,14H,3,10-11H2,1-2H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGNDXLORXDSLL-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=C(C=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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